molecular formula C4H11ClN2O2S B2595248 N-Methylazetidine-3-sulfonamide;hydrochloride CAS No. 2411285-88-4

N-Methylazetidine-3-sulfonamide;hydrochloride

Cat. No. B2595248
CAS RN: 2411285-88-4
M. Wt: 186.65
InChI Key: XXZYVWUBYWEWGI-UHFFFAOYSA-N
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Description

“N-Methylazetidine-3-sulfonamide;hydrochloride” is a compound that likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. It also appears to contain a sulfonamide group (-SO2NH2) and a methyl group attached to the nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would likely contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of “N-Methylazetidine-3-sulfonamide;hydrochloride” would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The sulfonamide group could potentially be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .

Scientific Research Applications

Building Blocks for Sulfur(VI) Compounds

N-Methylazetidine-3-sulfonamide;hydrochloride: is primarily used as a precursor for various sulfur(VI) compounds. Its ability to act as a building block is crucial for synthesizing a range of organosulfur compounds, including sulfonimidamides and sulfoximines . These compounds have gained attention due to their potential in medicinal chemistry.

Alkyl Transfer Reagents

This compound has found applications as an alkyl transfer reagent to acids, alcohols, and phenols . The lability of sulfonimidates under acidic conditions makes them suitable for transferring alkyl groups in the synthesis of other organic compounds.

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates, such as N-Methylazetidine-3-sulfonamide;hydrochloride , can serve as chiral templates in asymmetric syntheses . This application is significant in producing enantiomerically pure substances, which are important in the pharmaceutical industry.

Polymer Synthesis

In the field of polymer chemistry, sulfonimidates can decompose at elevated temperatures to form poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . This property is exploited to create novel polymeric materials with potential applications in various industries.

Drug Candidates

The compound’s derivatives are being explored as drug candidates. The presence of a sulfur(VI) center in these molecules is of particular interest for developing new pharmaceuticals .

Chiral Templates

Due to the compound’s chiral sulfur center, it can be employed as a template for synthesizing other chiral molecules. This is especially useful in creating compounds with specific optical activities required in certain drugs .

Synthesis of Sulfonamides

N-Methylazetidine-3-sulfonamide;hydrochloride: can be used in the direct synthesis of sulfonamides from thiols and ammonia. This process is catalyzed by nanoparticles and is significant for producing primary sulfonamides .

Chemical Synthesis Intermediates

As an intermediate in chemical syntheses, this compound facilitates the creation of a variety of organosulfur compounds, which are valuable in both research and industrial applications .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Many sulfonamides are associated with risks such as allergic reactions .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-methylazetidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKKIMMVFGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylazetidine-3-sulfonamide;hydrochloride

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